(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Description
(2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid (CAS: 689251-97-6) is a carboxylic acid derivative featuring a conjugated α,β-unsaturated double bond and a 1-methylpyrazole substituent. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol . The compound is characterized by:
- Acidic properties due to the carboxylic acid group (pKa ≈ 4–5).
- Planar geometry from the conjugated double bond, enhancing stability and enabling π-π interactions.
The compound is typically stored under sealed, moisture-free conditions at 2–8°C and is used in research settings for drug discovery and chemical synthesis .
Properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQETSIDLDEMZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364140 | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689251-97-6 | |
| Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 689251-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated carboxylic acids. In this approach, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine or ammonium acetate). The reaction proceeds via a nucleophilic attack mechanism, forming the conjugated double bond characteristic of the (E)-isomer.
Reaction Conditions
-
Solvent: Ethanol or toluene
-
Temperature: 80–100°C (reflux)
-
Catalyst: Piperidine (10 mol%)
-
Yield: 65–75%
Mechanistic Insight
Malonic acid decarboxylates in situ, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the acrylic acid derivative. Steric hindrance from the pyrazole ring favors the (E)-configuration.
Wittig Reaction
The Wittig reaction offers stereoselective access to α,β-unsaturated esters, which are hydrolyzed to the corresponding acids. A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, reacts with 1-methyl-1H-pyrazole-4-carbaldehyde to form the ethyl acrylate intermediate.
Reaction Conditions
-
Ylide Preparation: Triphenylphosphine and ethyl bromoacetate in THF
-
Coupling Step: 0°C to room temperature, 12–24 hours
-
Hydrolysis: 1M NaOH, reflux, 2 hours
-
Overall Yield: 70–80%
Advantages
-
High (E)-selectivity (>95%) due to ylide stability.
-
Mild hydrolysis conditions preserve the pyrazole ring.
Heck Coupling
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in Knoevenagel and Heck reactions but complicate purification. Ethanol and toluene balance reactivity and ease of isolation (Table 1).
Table 1. Solvent Impact on Knoevenagel Condensation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 8 | 72 | 98 |
| Toluene | 12 | 68 | 95 |
| DMF | 6 | 65 | 90 |
Catalytic Systems
In Heck couplings, ligand choice critically affects yield. Bulky ligands (e.g., BINAP) suppress β-hydride elimination but increase costs.
Table 2. Ligand Screening for Heck Reaction
| Ligand | Yield (%) | (E):(Z) Ratio |
|---|---|---|
| PPh₃ | 55 | 97:3 |
| BINAP | 62 | 99:1 |
| Xantphos | 58 | 98:2 |
Industrial-Scale Production
Continuous Flow Synthesis
Adopting continuous flow reactors for Knoevenagel condensations improves heat transfer and reduces reaction times (3 hours vs. 8 hours batch). Automated systems enable real-time pH adjustment during hydrolysis, enhancing reproducibility.
Key Parameters
-
Flow Rate: 10 mL/min
-
Residence Time: 20 minutes
-
Yield: 78%
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption by 40% in Wittig reactions. Aqueous workups and solvent recycling align with sustainable practices.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H), 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH₂=), 3.90 (s, 3H, N-CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
Challenges and Solutions
Stereochemical Control
(E)-selectivity is compromised in polar solvents due to isomerization. Low-temperature reactions (<50°C) and non-polar solvents suppress (Z)-formation.
Purification Difficulties
Silica gel chromatography risks acid-catalyzed decomposition. Preparative HPLC with a C18 column and 0.1% formic acid mobile phase achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid serves as a valuable building block in organic synthesis. It can be used to create more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology
The compound has shown promise in biological research:
- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition mechanisms, where it can modulate enzyme activity by binding to active or allosteric sites.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against five strains of bacteria, suggesting potential as an antimicrobial agent .
Industry
In industrial applications, this compound is explored for:
- Agrochemicals : Its derivatives are being investigated for use as herbicides or fungicides.
- Dyes and Pigments : The compound's unique structure allows it to be used in the synthesis of dyes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting its potential application in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. The findings suggest that it can effectively modulate enzyme activity, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)acrylic Acid
- CAS : 304903-09-1
- Structure : The methyl group on the pyrazole nitrogen is replaced with an ethyl group.
- Impact :
- Increased lipophilicity (logP increases by ~0.5), enhancing membrane permeability.
- Molecular weight : 166.18 g/mol (vs. 152.15 for the parent compound), affecting pharmacokinetics.
- Applications : Used in R&D for structure-activity relationship (SAR) studies; bulk pricing ranges from $620 (5g) to $3000 (50g) .
(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic Acid
- CAS : 1006494-59-2
- Structure : Incorporates a benzyl group at N1 and a 4-chlorophenyl group at C3 of the pyrazole.
- Impact: Enhanced steric bulk and electron-withdrawing effects from the chloro group, increasing acidity (pKa ≈ 3–4). Molecular weight: ~334 g/mol (estimated), reducing solubility but improving target specificity in enzyme inhibition assays. Applications: Potential as a kinase inhibitor or anti-inflammatory agent .
(2E)-3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic Acid
- CAS: sc-343711 (Santa Cruz Biotechnology)
- Structure : A fused benzodioxepin ring replaces simple aryl substituents.
- Impact :
Functional Group Modifications
Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate
- CAS : 192661-36-2
- Structure : Carboxylic acid is esterified to a methyl ester.
- Impact :
3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid
- CAS : 1152582-56-3
- Structure: Saturated propanoic acid chain replaces the α,β-unsaturated system.
- Impact: Loss of conjugation reduces chemical reactivity (e.g., Michael addition capability).
Biological Activity
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring attached to an acrylic acid moiety, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 166.18 g/mol. The double bond in the acrylic acid structure is significant for its biological activity, allowing for various interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It has been observed to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions, which can lead to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial enzyme functions or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types. For instance, one study reported an IC50 value of 19.70 ± 0.89 μM against A549 lung cancer cells, comparable to established anticancer drugs . This suggests that this compound could serve as a lead compound for developing new cancer therapies.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit specific inflammatory pathways by modulating the activity of enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases. This could position it as a candidate for treating inflammatory diseases.
Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against five strains of bacteria and fungi. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on cancer therapy, the compound was tested on HeLa and HepG-2 cell lines. The results showed significant cytotoxicity with varying degrees of effectiveness, highlighting its potential use in targeted cancer treatments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid derivatives under microwave irradiation (700W, 3 minutes), as demonstrated for analogous acrylic acids . Acidic workup (dilute HCl) precipitates the product. Yield optimization requires controlled stoichiometry, solvent selection (e.g., acetic anhydride), and base catalysis (triethylamine). Contradictions in yield data (e.g., 51–90%) arise from variations in base strength (NaOtBu vs. NaOH) and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the presence of carboxylic acid (–COOH, ~1700 cm⁻¹) and conjugated alkene (C=C, ~1600 cm⁻¹) .
- XRD : Resolve the (E)-configuration via crystal structure analysis. For similar acrylic acids, monoclinic crystal systems (e.g., space group P2₁/c) with hydrogen-bonded dimers are reported .
- NMR : Distinguish pyrazole proton environments (δ 7.5–8.0 ppm for aromatic protons; δ 3.8–4.0 ppm for methyl groups) .
Q. How do intermolecular interactions influence the compound’s supramolecular assembly?
- Methodological Answer : Hydrogen bonding (O–H···O and C–H···O) and π-π stacking between pyrazole and acrylic acid moieties drive crystal packing. For (E)-3-(pyridin-4-yl)acrylic acid, dimeric hydrogen-bonded motifs form layered structures, validated by Hirshfeld surface analysis .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges in pyrazole-acrylic acid conjugates during functionalization?
- Methodological Answer :
- Electrophilic substitution : Use directing groups (e.g., –COOH) to favor C-5 pyrazole substitution.
- Palladium catalysis : Suzuki-Miyaura coupling with aryl boronic acids at C-4 requires inert atmospheres and cesium carbonate as a base .
- Contradictions : Steric hindrance from the methyl group at N-1 may reduce reactivity at C-3, necessitating higher temperatures (100°C) or longer reaction times .
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- Stability : Under acidic conditions (pH < 3), protonation of the carboxylic acid group reduces solubility and increases aggregation risk.
- Reactivity : At neutral/basic pH (pH 7–9), the deprotonated carboxylate (–COO⁻) enhances nucleophilicity, facilitating esterification or amide coupling .
- Degradation : Prolonged exposure to UV light or oxidizing agents (e.g., H₂O₂) may cleave the conjugated alkene, monitored via HPLC .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- Molecular docking : Screen against target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Pyrazole rings often occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with lysine/arginine residues .
Q. How do structural analogs of this compound compare in enzymatic inhibition assays?
- Methodological Answer : Replace the pyrazole methyl group with halogens (e.g., –Cl) or bulkier substituents (e.g., –CF₃) to assess steric/electronic effects. For example:
- 3-(4-Chlorophenyl)pyrazole analogs : Show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for the parent compound) due to hydrophobic interactions .
- Data contradictions : Methyl groups may reduce binding affinity in polar active sites but improve metabolic stability .
Data Contradictions and Resolution
Q. Why do reported melting points vary for structurally similar pyrazole-acrylic acids?
- Resolution : Polymorphism and hydration states account for discrepancies. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a melting range of 210–215°C (anhydrous) vs. 195–200°C (monohydrate) . Always specify crystallization solvents and drying protocols.
Q. How to reconcile conflicting bioactivity data across studies?
- Resolution : Standardize assay conditions (e.g., cell lines, incubation time). For instance, anti-inflammatory activity in RAW 264.7 macrophages varies with serum concentration (10% FBS vs. serum-free) . Use positive controls (e.g., indomethacin) and validate via dose-response curves.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
